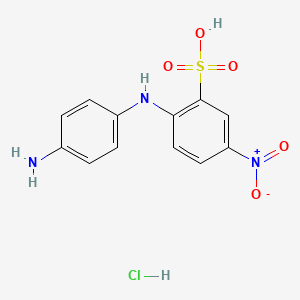

2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride

Description

Properties

CAS No. |

94232-01-6 |

|---|---|

Molecular Formula |

C12H12ClN3O5S |

Molecular Weight |

345.76 g/mol |

IUPAC Name |

2-(4-aminoanilino)-5-nitrobenzenesulfonic acid;hydrochloride |

InChI |

InChI=1S/C12H11N3O5S.ClH/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;/h1-7,14H,13H2,(H,18,19,20);1H |

InChI Key |

ODQRSGUUAKFPFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with p-nitrobenzoic acid or related nitro-substituted benzenesulfonic acids.

- The sulfonic acid group is introduced or already present on the aromatic ring.

- The nitro group is introduced via nitration using concentrated sulfuric acid and nitric acid under controlled temperature (0–25 °C) to avoid over-nitration or decomposition.

Condensation with Aniline

- The acid chloride reacts with aniline in the same solvent medium to form N-(4'-nitrobenzoyl)-aniline .

- This condensation is performed at approximately 170 °C with removal of water formed during the reaction to drive the equilibrium forward.

- The product is extracted from the reaction medium using sulfuric acid.

Dinitration of N-(4'-nitrobenzoyl)-aniline

- The extracted N-(4'-nitrobenzoyl)-aniline is subjected to dinitration using a mixture of concentrated sulfuric acid and nitric acid at 0–25 °C.

- This step introduces two additional nitro groups at the 2 and 4 positions of the aniline ring, yielding N-(4'-nitrobenzoyl)-2,4-dinitroaniline .

- The reaction is carefully controlled to avoid over-nitration and to maintain high purity.

Reduction to Triamine

- The trinitro compound is reduced to the corresponding triamine using reducing agents such as sodium or ammonium hydrosulfide, sodium or ammonium sulfide, or polysulfides .

- This reduction is performed in acidic medium, often hydrochloric acid, but newer methods avoid corrosive conditions by using milder reducing agents.

- The reduction and subsequent dehydrocyclization (ring closure) are carried out without isolating intermediates, improving efficiency and yield.

Formation of Final Product

- The dehydrocyclization of the triamine leads to the formation of 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid .

- The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Acid chloride formation | p-Nitrobenzoic acid + SOCl₂ + DMF + solvent | Reflux (~80-100) | Use inert aliphatic solvent; DMF catalyzes |

| Condensation with aniline | Acid chloride + aniline | ~170 | Water removal by distillation |

| Dinitration | N-(4'-nitrobenzoyl)-aniline + H₂SO₄ + HNO₃ | 0–25 | Stoichiometric nitric acid; controlled temp |

| Reduction to triamine | Sodium/ammonium hydrosulfide or sulfides | Ambient to mild | Avoid corrosive stannous chloride |

| Dehydrocyclization | Acidic medium | Mild heating | Performed in situ without isolation |

| Hydrochloride salt formation | HCl | Ambient | Stabilizes final compound |

Research Findings and Advantages of the Method

- The described process avoids the use of expensive or hazardous reagents like stannous chloride and corrosive conditions, making it industrially viable.

- Performing condensation and nitration without isolating intermediates reduces handling steps and contamination risks.

- Use of inert aliphatic solvents and catalytic DMF improves yield and purity.

- The process achieves high purity and quantitative yields of the intermediate and final products.

- The method is economically advantageous due to milder conditions and fewer purification steps.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Acid chloride formation | p-Nitrobenzoic acid + SOCl₂ + DMF + solvent | p-Nitrobenzoyl chloride (in situ) |

| 2 | Condensation | Acid chloride + aniline | N-(4'-nitrobenzoyl)-aniline |

| 3 | Dinitration | H₂SO₄ + HNO₃ (0–25 °C) | N-(4'-nitrobenzoyl)-2,4-dinitroaniline |

| 4 | Reduction | Sodium/ammonium hydrosulfide or sulfides | Corresponding triamine |

| 5 | Dehydrocyclization | Acidic medium, mild heat | 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid |

| 6 | Hydrochloride salt formation | HCl | This compound |

Additional Notes

- Alternative oxidation methods for related sulfonic acid derivatives involve hypochlorite oxidation under alkaline conditions, but these are more relevant for precursor preparation rather than the final compound synthesis.

- The process is adaptable for scale-up due to the use of common industrial reagents and solvents.

- Control of temperature and stoichiometry is critical to avoid side reactions and ensure product purity.

This detailed synthesis approach for this compound is based on comprehensive analysis of patent literature and chemical synthesis principles, providing a professional and authoritative guide for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso derivatives, while reduction of the nitro group can produce diamino derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H12ClN3O5S

- Molecular Weight : 345.75878 g/mol

- Structure : The compound features a nitro group, an amino group, and a sulfonic acid group, contributing to its reactivity and utility in various applications.

Analytical Chemistry

Dye Intermediates :

This compound serves as an important intermediate in the synthesis of azo dyes. Azo dyes are widely used in textiles and food industries due to their vibrant colors and stability. The presence of the sulfonic acid group enhances the solubility of these dyes in water, making them suitable for various applications.

Chromatography :

2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride can be utilized as a reagent in high-performance liquid chromatography (HPLC) for the separation and quantification of various analytes. Its ability to form stable complexes with metal ions can be exploited to enhance detection sensitivity.

Pharmaceutical Development

Antimicrobial Activity :

Research has indicated that compounds related to this compound exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria, making it a potential candidate for developing new antibiotics.

Drug Formulation :

The compound's chemical structure allows it to act as a carrier for drug delivery systems. Its ability to form complexes with other pharmaceutical agents can improve their solubility and bioavailability, enhancing therapeutic efficacy.

Biological Research

Biomarker Development :

In biological assays, this compound can serve as a marker for detecting certain biochemical pathways. Its interaction with specific proteins or enzymes can be studied to understand disease mechanisms better.

Cell Proliferation Studies :

The compound has been used in cell culture studies to assess its effects on cell proliferation and apoptosis. Understanding these effects is crucial for developing treatments for diseases such as cancer.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at varying concentrations, indicating its potential as an antimicrobial agent.

Case Study 2: Dye Synthesis

Researchers synthesized a series of azo dyes from this compound, demonstrating its effectiveness as a dye intermediate. The synthesized dyes exhibited excellent lightfastness and wash fastness properties, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitro and amino groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride

- CAS Registry Number : 94232-01-6 .

- Molecular Formula : C₁₂H₁₂ClN₃O₅S .

- Structural Features: The compound comprises a benzenesulfonic acid core substituted with a nitro group at the 5-position and an (4-aminophenyl)amino group at the 2-position, with a hydrochloride counterion.

The nitro group likely serves as an electron-withdrawing moiety, enhancing electrophilic substitution reactivity. The hydrochloride salt improves solubility, making it suitable for pharmaceutical intermediates or dye synthesis .

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Effects: Nitro vs. Chloro Groups: The nitro group (in the target compound) increases electrophilicity and redox activity compared to chloro-substituted analogues (e.g., 5-Amino-2-chlorobenzenesulfonamide), which prioritize stability and antimicrobial activity . Aminophenylamino vs. Benzothiazole: The (4-aminophenyl)amino group enables hydrogen bonding and π-π stacking, whereas benzothiazole derivatives (e.g., 2-(4-aminophenyl)benzothiazole) exhibit rigid planar structures for intercalation in biological systems .

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound enhances aqueous solubility (>100 mg/mL), critical for drug formulation. In contrast, methyl-substituted derivatives (e.g., 4-amino-5-methyl-2-nitrobenzenesulfonic acid) show moderate solubility (~50 mg/mL) due to hydrophobic methyl groups .

- Acidity : The sulfonic acid group (pKa ~1) ensures strong acidity, while the nitro group further stabilizes the conjugate base. Chloro-substituted analogues (pKa ~3) are less acidic, affecting their reactivity in coupling reactions .

Biological Activity

2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride, commonly referred to as a sulfonic acid derivative, is a compound with significant biological activity. Its chemical formula is C₁₂H₁₂ClN₃O₅S, and it features a complex structure that includes an amino group, a nitro group, and a sulfonic acid group. This unique combination contributes to its potential therapeutic applications, particularly in the fields of antibacterial and anticancer research.

- Molecular Weight : Approximately 309.298 g/mol

- Melting Point : 140-142 °C

- Solubility : Highly soluble in water due to the presence of the sulfonic acid group.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Its mechanism involves the disruption of bacterial metabolic processes through interaction with specific enzymes. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively by targeting essential cellular functions .

Anticancer Potential

In addition to its antibacterial properties, this compound is being investigated for its potential as an anticancer agent. The structural characteristics allow it to interfere with cellular functions, which is critical in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells, thereby reducing tumor growth .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve:

- Bacterial Strains Tested : Common strains such as Escherichia coli and Staphylococcus aureus.

- Concentration Ranges : Varying concentrations were tested (e.g., 0.1 to 100 µg/mL).

- Results : Significant inhibition of bacterial growth was observed at concentrations above 10 µg/mL, demonstrating its potential as an effective antibacterial agent.

Mechanistic Insights

Mechanistic studies have focused on the compound's interaction with bacterial enzymes. For instance:

- Target Enzymes : Dihydropteroate synthase and other key metabolic enzymes.

- Inhibition Assays : Kinetic studies revealed competitive inhibition patterns, suggesting that the compound binds effectively to the active sites of these enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Nitroaniline | 100-01-6 | Simple aromatic amine with one nitro group |

| Sulfanilic Acid | 121-57-3 | Contains sulfonic acid; used in dye synthesis |

| 4-Amino-4'-nitrodiphenylamine | 92-67-1 | Similar structure; used in dye manufacturing |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds .

Q & A

Q. What are the recommended synthetic routes for 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : A plausible synthesis involves stepwise nitration and sulfonation of aniline derivatives. For example:

Nitration : Introduce the nitro group at position 5 of benzenesulphonic acid under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

Coupling : React 4-aminophenylamine with the nitro-sulfonic intermediate via nucleophilic aromatic substitution. Use polar aprotic solvents (e.g., DMF) and catalytic HCl to stabilize the intermediate .

Hydrochloride Formation : Treat the product with concentrated HCl in ethanol under reflux to precipitate the hydrochloride salt .

Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1). Adjust stoichiometry (1.1–1.2 equiv. of nitro intermediate) and reaction time (4–6 h for coupling step) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30), flow rate 1 mL/min, UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected [M+H]⁺ ≈ 368.2) and fragmentation patterns .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonic acid protons (broad, δ 10–12 ppm). Compare with reference spectra of structurally similar sulfonic acids .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer :

- High Solubility : Water (due to sulfonic acid and hydrochloride groups) and DMSO.

- Low Solubility : Non-polar solvents (e.g., hexane, chloroform).

- Experimental Protocol : Prepare saturated solutions at 25°C, filter, and quantify dissolved material via UV-Vis (λ_max ≈ 320 nm) .

Advanced Research Questions

Q. How do regioselectivity challenges in nitration/sulfonation steps impact structural characterization, and how can conflicting data be resolved?

- Methodological Answer :

- Challenge : Nitration at position 3 (instead of 5) may occur due to improper temperature control, leading to isomeric byproducts .

- Resolution :

HPLC-MS : Compare retention times and fragmentation patterns of isomers.

NOESY NMR : Confirm spatial proximity of nitro and sulfonic groups to distinguish isomers.

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict ¹H NMR shifts for each isomer .

Q. What mechanistic insights explain the formation of undesired byproducts during the coupling step?

- Methodological Answer :

- Byproduct Origin : Competing C- vs. N-arylation pathways. For example, if the nitro group is meta-directing, coupling may occur at unintended positions.

- Mitigation :

- Use Lewis acids (e.g., ZnCl₂) to activate the nitro-sulfonic intermediate for selective N-arylation .

- Optimize pH (4–5) to favor protonation of the amino group, enhancing nucleophilicity .

Q. How can purification challenges (e.g., residual solvents or unreacted starting materials) be addressed?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1 v/v) to selectively precipitate the hydrochloride salt.

- Ion-Exchange Chromatography : Employ a Dowex® resin to separate sulfonic acid derivatives from non-ionic impurities .

- Dialysis : For large-scale batches, use a 1 kDa MWCO membrane to remove low-MW contaminants .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Melting Point : Variations may arise from hydrate formation. Dry samples under vacuum (60°C, 24 h) and use differential scanning calorimetry (DSC) to verify decomposition profiles .

- Spectral Data : Compare NMR/IR data with peer-reviewed studies of analogous compounds (e.g., 4-[(4-Aminophenyl)amino]-3-nitrobenzenesulfonic acid) to identify systematic offsets .

Safety and Handling Guidelines

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.